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Compound of Interest

Compound Name: Iboxamycin

Cat. No.: B13906954 Get Quote

An In-depth Technical Guide to Iboxamycin
Introduction

Iboxamycin is a novel, fully synthetic lincosamide antibiotic engineered to combat multidrug-

resistant (MDR) bacteria. As a next-generation antibiotic candidate, it demonstrates a broad

spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] Developed

through structure-based design, iboxamycin features a unique, fused bicyclic

oxepanoprolinamide aminoacyl scaffold, which enhances its potency and enables it to

overcome common resistance mechanisms that render older lincosamides ineffective.[1][2][3] It

acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[1][2] Pre-clinical studies

have shown it to be a promising candidate, effective against a wide range of pathogenic

bacteria, including notorious ESKAPE pathogens and strains expressing Erm and Cfr

ribosomal RNA methyltransferases.[1][4]

Chemical Structure and Properties
Iboxamycin is distinguished by its synthetic bicyclic amino acid residue, a significant

modification from the 4'-n-propyl hygric acid residue found in lincomycin and clindamycin.[5]

This structural innovation is key to its enhanced antibacterial properties. The definitive

structure, including all stereochemistry, was confirmed by single-crystal X-ray analysis.[5]
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Caption: 2D representation of Iboxamycin's chemical structure.

Physicochemical Properties

The key physicochemical properties of iboxamycin are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₂₂H₃₉ClN₂O₆S [6]

CAS Registry Number 2640000-92-4 [6]

Appearance
White powder / Fine white

needles
[5]

Melting Point 205–206 °C [5]

Mechanism of Action
Iboxamycin, like other lincosamide antibiotics, functions by inhibiting bacterial protein

synthesis.[3] Its primary target is the 50S subunit of the bacterial ribosome.[6] By binding to the

23S ribosomal RNA component near the peptidyl transferase center (PTC), it obstructs the

formation of peptide bonds, a critical step in protein elongation. This interference leads to the

cessation of protein production, resulting in a bacteriostatic effect.[2][3]

A key advantage of iboxamycin is its ability to overcome resistance mechanisms that affect

other ribosome-targeting antibiotics. It shows efficacy against strains expressing Erm and Cfr,

which are ribosomal RNA methyltransferase enzymes.[4] These enzymes modify the ribosome,

reducing the binding affinity of many antibiotics. Iboxamycin's unique structure allows it to bind

effectively even to these modified ribosomes, restoring antibacterial activity.[2]
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Caption: Mechanism of action pathway for Iboxamycin.

Chemical Synthesis
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The development of a practical, gram-scale synthesis for iboxamycin was a crucial step in

enabling its advanced preclinical evaluation, including in vivo studies in animal infection

models.[5][7] The synthesis is noted for its efficiency and the implementation of several key

chemical transformations.[5][8]

A high-level overview of the synthetic workflow involves a convergent approach. Notable

features include a highly diastereoselective alkylation of a pseudoephenamine amide, the

creation of the bicyclic scaffold's ring-fusion stereocenters via an intramolecular

hydrosilylation–oxidation sequence, a convergent sp3–sp2 Negishi coupling, and the formation

of the oxepane ring using a one-pot transacetalization–reduction reaction.[5][9] The final step to

yield iboxamycin involves the deprotection of an N-benzyloxycarbonyl group, followed by

purification.[5]
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Caption: High-level workflow for the chemical synthesis of Iboxamycin.

Biological Activity
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Iboxamycin exhibits potent activity against a wide array of bacteria, including multidrug-

resistant strains. Its efficacy is often superior to that of clindamycin, particularly against

resistant phenotypes. It also demonstrates a pronounced post-antibiotic effect (PAE), where

bacterial growth remains suppressed even after the antibiotic has been removed, a valuable

pharmacokinetic property.[2]

Table of Minimum Inhibitory Concentrations (MIC)

Bacterial Strain /
Phenotype

MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)

Ocular Methicillin-

Resistant S. aureus

(MRSA)

0.06 2 [6][10]

Ocular MRSA with

erm genes
- 2 [6][10]

S. aureus with cfr

gene
- 2-8 (µg/mL) [3]

Experimental Protocols
1. Gram-Scale Synthesis: Final Deprotection and Purification

This protocol outlines the final step in the synthesis of iboxamycin from its N-

benzyloxycarbonyl-protected precursor.[5]

Deprotection: The N-benzyloxycarbonyl protected intermediate is dissolved in

tetrahydrofuran (THF). A full equivalent of 10% palladium on carbon is added to the solution.

The reaction mixture is stirred under an atmosphere of dihydrogen (1 atm) at 23 °C for

approximately 5 hours.

Workup and Purification: Following the reaction, the catalyst is removed by filtration. The

filtrate is concentrated to yield the crude product.

Chromatography: The crude material is purified by flash-column chromatography using an

eluent containing 1% ammonium hydroxide to afford the pure, free-base form of iboxamycin
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as a white powder.

Recrystallization: For in vivo evaluation, the material is further purified by recrystallization

from absolute ethanol to yield fine white needles.[5]

2. Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of iboxamycin
against bacterial isolates.[6][10]

Preparation: A two-fold serial dilution of iboxamycin is prepared in cation-adjusted Mueller-

Hinton broth in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.

Reading: The MIC is determined as the lowest concentration of iboxamycin that completely

inhibits visible growth of the organism.

3. Bacteriostatic Activity Assessment: Time-Kill Assay

This protocol was used to assess whether iboxamycin is bactericidal or bacteriostatic against

Listeria monocytogenes.[2]

Culture Preparation: Bacterial strains are grown to the exponential phase in Mueller-Hinton

broth.

Antibiotic Treatment: The cultures are treated with iboxamycin at a concentration equal to

four times its MIC (4 x MIC). A control culture with no antibiotic is run in parallel.

Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24

hours).

Plating and Counting: The harvested cells are washed to remove the antibiotic and then

serially diluted before being plated on antibiotic-free BHI agar plates.
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Analysis: The plates are incubated for 24-48 hours, after which colonies are counted to

determine the CFU/mL at each time point. A bacteriostatic agent will prevent an increase in

CFU/mL but will not cause a significant reduction compared to the initial inoculum.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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